6-(2-Methoxyphenyl)-3-(4-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Antiviral Helicase Inhibition Polyomavirus

6-(2-Methoxyphenyl)-3-(4-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a 3,6-disubstituted fused heterocycle identified as a fragment hit in a structure-based drug discovery campaign targeting the human polyomavirus JCV and BKV hexameric helicases. Its co-crystal structure with the JCV large T antigen (PDB 5J40) confirms its binding mode as an ATP-competitive inhibitor, providing a structural basis for targeted optimization.

Molecular Formula C15H11N5OS
Molecular Weight 309.3 g/mol
Cat. No. B5692548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Methoxyphenyl)-3-(4-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Molecular FormulaC15H11N5OS
Molecular Weight309.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=CC=NC=C4
InChIInChI=1S/C15H11N5OS/c1-21-12-5-3-2-4-11(12)14-19-20-13(17-18-15(20)22-14)10-6-8-16-9-7-10/h2-9H,1H3
InChIKeyFTCQXNNOMKZFBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Methoxyphenyl)-3-(4-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: A Validated Early-Stage Helicase Inhibitor Fragment


6-(2-Methoxyphenyl)-3-(4-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a 3,6-disubstituted fused heterocycle identified as a fragment hit in a structure-based drug discovery campaign targeting the human polyomavirus JCV and BKV hexameric helicases [1]. Its co-crystal structure with the JCV large T antigen (PDB 5J40) confirms its binding mode as an ATP-competitive inhibitor, providing a structural basis for targeted optimization [2]. This compound serves as a key reference point for medicinal chemistry efforts in the triazolothiadiazole chemical space.

Why 6-(2-Methoxyphenyl)-3-(4-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Cannot Be Replaced by a Generic Analog


Even minor modifications to the 3-(4-pyridyl) or 6-(2-methoxyphenyl) substituents drastically alter biological activity within this scaffold. The 2-methoxy group is not interchangeable with other substituents; its replacement with a 2-ethoxy group (1b) alters the compound's potency and selectivity profile against JCV vs. BKV helicase [1]. Furthermore, broader class-level evidence shows that 3,6-disubstituted triazolothiadiazole analogs exhibit a wide range of activities—from potent urease inhibition (IC50 3.33–41.20 µM) to specific sub-micromolar Bcl-2 targeting—depending on subtle aryl substitutions [2]. This scaffold's biological profile is exquisitely sensitive to substitution pattern, making direct substitution of this specific compound with a general analog highly unreliable for reproducible results.

Quantitative Differentiation of 6-(2-Methoxyphenyl)-3-(4-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Against Closest Analogs


Direct Head-to-Head JCV Helicase Potency Comparison: 2-Methoxy vs. 2-Ethoxy Analog

In the primary fragment-based discovery study, compound 1a (6-(2-methoxyphenyl) derivative) demonstrated a JCV helicase IC50 of 19.4 µM, while the direct 2-ethoxy analog 1b showed an IC50 of 18.0 µM [1]. Although potency is similar, 1a uniquely showed measurable inhibition against BKV helicase (IC50 29.0 µM), a dual-activity profile not observed for 1b (BKV IC50 not reported/active), indicating a distinct selectivity fingerprint [1]. An independent curated database entry records a JCV helicase IC50 of 5.5 µM for this compound, potentially reflecting assay condition differences [2].

Antiviral Helicase Inhibition Polyomavirus

Fragment-to-Lead Optimization Trajectory: 30-Fold Improvement from Hit to Advanced Lead

The J. Med. Chem. study established this compound (1a) as the starting point for a successful fragment-to-lead campaign. Starting from an IC50 of 18 µM for the triazolothiadiazole hit, scaffold hopping to a triazolopyridine series yielded compound 12i with an IC50 of 0.6 µM, a 30-fold improvement in biochemical potency [1]. This validates the compound's utility as a tractable fragment hit amenable to structure-based optimization.

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

Structural Biology Validation: Co-Crystal Structure Confirms ATP-Competitive Binding Mode

The co-crystal structure of this compound bound to the JCV helicase (PDB 5J40) at 2.17 Å resolution provides atomic-level detail of its binding interactions [1]. The structure confirms an ATP-competitive binding mode at the helicase active site, a mode of inhibition not universally shared across all triazolothiadiazole analogs. In contrast, most analogs in this chemical class—such as those evaluated for urease inhibition [2] or general anticancer activity [3]—lack any target-bound structural data, making this compound uniquely characterized for structure-guided design.

Structural Biology X-ray Crystallography Binding Mode

Selectivity Profiling: JCV vs. BKV Dual Activity Contrasts with Narrow-Spectrum Antiviral Analogs

While this compound demonstrates dual JCV/BKV helicase inhibition (IC50 19.4/29.0 µM) [1], a separate study of 3,6-disubstituted [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles found that the majority of tested analogs were completely inactive against HIV-1 and HIV-2, with only compound 12 showing modest activity (EC50 = 2.11 µg/mL) [2]. This highlights the narrow, target-specific antiviral profile of the pyridyl-substituted derivative versus the broader inactivity of other triazolothiadiazole sub-series.

Antiviral Selectivity Polyomavirus Dual Inhibition

Scientific and Industrial Application Scenarios for 6-(2-Methoxyphenyl)-3-(4-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole


Fragment-Based Drug Discovery Starting Point for Polyomavirus Antivirals

This compound is an ideal fragment hit for programs targeting JCV and BKV helicase. With a validated JCV IC50 of 19.4 µM and BKV IC50 of 29.0 µM, it offers a dual-activity profile absent in its closest 2-ethoxy analog (1b) [1]. Its co-crystal structure (PDB 5J40) enables immediate structure-guided optimization, a capability that distinguishes it from nearly all other triazolothiadiazole analogs.

Biochemical Assay Development and Helicase Inhibitor Screening

The compound serves as a positive control or reference inhibitor in biochemical helicase assays. Its IC50 values (19.4 µM JCV; 29.0 µM BKV) are well-characterized in a published fluorescence-based assay format [1], and its binding data is independently curated in BindingDB (IC50 5.5 µM) [2], providing robust benchmarking for new inhibitor screening campaigns.

Structure-Based Drug Design and Computational Chemistry Studies

The availability of a high-resolution (2.17 Å) co-crystal structure with JCV helicase [1] enables docking studies, molecular dynamics simulations, and pharmacophore modeling. This compound is uniquely positioned as a structural biology tool compound in the triazolothiadiazole class, where target-bound structures are exceptionally rare.

Chemical Probe for Polyomavirus Replication Biology Research

This compound demonstrated measurable antiviral activity in Vero cells without marked cytotoxicity, as noted in the primary publication [1]. While not a clinical candidate, it serves as a well-characterized chemical probe to dissect the role of helicase function in JCV and BKV replication biology, a capability not shared by the inactive triazolothiadiazole analogs tested against HIV [3].

Quote Request

Request a Quote for 6-(2-Methoxyphenyl)-3-(4-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.